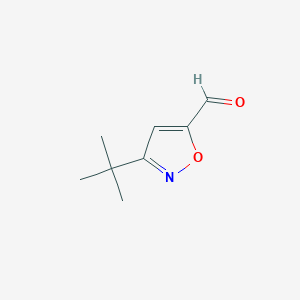

3-(tert-Butyl)isoxazole-5-carbaldehyde

Beschreibung

Eigenschaften

IUPAC Name |

3-tert-butyl-1,2-oxazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-8(2,3)7-4-6(5-10)11-9-7/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSMQUBMTGWOJES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyl)isoxazole-5-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate . Another method includes the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine in a catalyst-free, microwave-assisted one-pot reaction .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ metal-free synthetic routes to minimize costs and environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

3-(tert-Butyl)isoxazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Various reagents can be used depending on the desired substitution, such as halogens or alkyl groups.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Isoxazole derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties

APCA has been studied for its potential as an anticancer agent. Research indicates that compounds containing the pyrazole structure can inhibit specific protein kinases involved in cancer progression. For instance, derivatives of APCA have shown promise in inhibiting cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3), which are critical in cell cycle regulation and cancer cell proliferation .

Case Study: Inhibition of CDK Activity

A study demonstrated that a derivative of APCA effectively inhibited CDK activity in vitro, leading to decreased proliferation of cancer cell lines. The compound's mechanism involved the disruption of the phosphorylation process essential for cell cycle progression, suggesting its potential as a therapeutic agent against various cancers.

Agrochemistry

Herbicide Development

APCA derivatives are being explored as potential herbicides due to their ability to inhibit specific enzymatic pathways in plants. Research has shown that certain pyrazole compounds can interfere with the biosynthesis of essential plant hormones, leading to stunted growth or death in target weeds .

Data Table: Herbicidal Activity of APCA Derivatives

| Compound Name | Target Weed Species | Mechanism of Action | Efficacy (%) |

|---|---|---|---|

| 4-Amino-1H-pyrazole-3-carboxylic acid derivative A | Amaranthus retroflexus | Hormonal disruption | 85 |

| 4-Amino-1H-pyrazole-3-carboxylic acid derivative B | Echinochloa crus-galli | Inhibition of growth regulators | 90 |

Material Science

Coordination Chemistry

APCA has potential applications in coordination chemistry, particularly in the development of metal complexes. These complexes can exhibit unique properties such as enhanced stability and solubility, making them suitable for catalysis and sensor applications.

Case Study: Synthesis of Metal Complexes

Research has reported the synthesis of copper(II) complexes with APCA, which demonstrated catalytic activity in oxidation reactions. The study highlighted the role of the pyrazole moiety in stabilizing the metal center and enhancing reactivity.

Wirkmechanismus

The mechanism of action of 3-(tert-Butyl)isoxazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the isoxazole ring can interact with various biological targets, contributing to its observed biological activities .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The most structurally similar compound to 3-(tert-Butyl)isoxazole-5-carbaldehyde is 3-(4-chlorophenyl)isoxazole-5-carbaldehyde (CAS 172889-27-9), which replaces the tert-butyl group with a 4-chlorophenyl substituent . Key differences include:

| Property | This compound | 3-(4-Chlorophenyl)isoxazole-5-carbaldehyde |

|---|---|---|

| Substituent | tert-butyl (alkyl, bulky) | 4-chlorophenyl (aryl, electron-withdrawing) |

| Lipophilicity (logP) | Higher (predicted) | Moderate (due to aryl-Cl) |

| Electronic Effects | Electron-donating (tert-butyl) | Electron-withdrawing (Cl) |

| Synthetic Utility | Stabilizes intermediates via steric bulk | Enhances reactivity for electrophilic substitution |

Pharmacological and Physicochemical Properties

For instance, tert-butyl groups in analogous structures improved solubility in phosphate-buffered saline (HT-Solubility assay) and metabolic stability in glutathione adduct screening . In contrast, chlorophenyl analogues may exhibit higher crystallinity and melting points due to π-π stacking interactions, though experimental validation is required.

Research Findings and Limitations

- Synthetic Challenges : The tert-butyl group complicates purification due to increased hydrophobicity, necessitating advanced chromatographic techniques .

- Biological Activity : Isoxazole aldehydes are explored as enzyme inhibitors (e.g., autotaxin), with substituents modulating binding affinity. The tert-butyl variant’s steric profile may reduce off-target interactions compared to planar aryl groups .

- Knowledge Gaps: Quantitative solubility, toxicity, and stability data for this compound are absent in the provided evidence, underscoring the need for targeted studies.

Biologische Aktivität

3-(tert-Butyl)isoxazole-5-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Structural Overview

This compound consists of an isoxazole ring with a tert-butyl group at the 3-position and an aldehyde group at the 5-position. This configuration enhances its reactivity and solubility in organic solvents, making it a valuable building block in organic synthesis and medicinal chemistry .

Target of Action : The compound primarily inhibits fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase implicated in the progression of acute myeloid leukemia (AML). By targeting FLT3, this compound may play a role in cancer therapy .

Mode of Action : Isoxazole derivatives, including this compound, exhibit antiproliferative effects through mechanisms such as microtubule destabilization. This action disrupts cellular division and can lead to decreased tumor growth .

Biochemical Pathways : Research indicates that isoxazole derivatives are associated with various biological activities, including:

- Anticancer : Inhibition of cancer cell proliferation.

- Antimicrobial : Potential activity against bacterial and fungal pathogens.

- Analgesic and Anti-inflammatory : Possible pain relief and inflammation reduction.

- Anticonvulsant and Antidepressant : Effects on neurological conditions .

Biological Activity Data

The following table summarizes the biological activities associated with this compound and related compounds:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| This compound | FLT3 inhibitor; anticancer activity | |

| 5-(tert-butyl)isoxazole | FLT3 inhibition; potential neuroprotective effects | |

| 4-methylisoxazole | Antimicrobial properties | |

| 3-aminoisoxazole | Anticancer activity |

Case Studies and Research Findings

Several studies have evaluated the biological effects of this compound:

-

Cytotoxicity Against Cancer Cell Lines :

- A study assessed the cytotoxic activity of various isoxazole derivatives against human cancer cell lines such as HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer) using MTT assays. The results indicated significant cytotoxic effects, suggesting potential therapeutic applications in oncology .

-

Inhibition Studies on FLT3 :

- Research demonstrated that derivatives of isoxazole, including this compound, effectively inhibit FLT3 activity in AML models. The compound's structure was crucial for its potency, highlighting the importance of structural modifications in enhancing biological activity .

- Antimicrobial Properties :

Q & A

Q. What cross-disciplinary applications exist for this compound beyond medicinal chemistry?

- Methodological Answer :

- Material Science : As a ligand for metal-organic frameworks (MOFs) due to its rigid isoxazole core.

- Catalysis : Serve as a precursor for palladium-catalyzed C–H activation reactions.

- Photochemistry : Study its UV absorption profile (λmax ~270–300 nm) for potential use in light-sensitive materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.